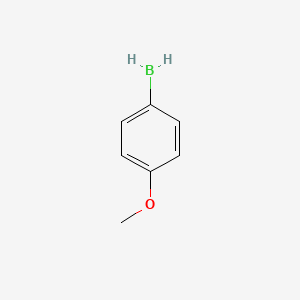

4-Methoxy-1-borylbenzene

Description

4-Methoxy-1-borylbenzene is an organoboron compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a borane group (-B) at the ortho position (C1). This structure combines the electron-donating methoxy group with the Lewis acidic borane moiety, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, and in materials science for constructing boron-containing polymers or sensors . Its unique electronic and steric properties differentiate it from other methoxy-substituted benzene derivatives, particularly in terms of reactivity and coordination chemistry.

Properties

IUPAC Name |

(4-methoxyphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWCCSZKDJGBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

BC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Methoxy-1-borylbenzene, we compare it structurally and functionally with analogous compounds, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis supported by evidence from diverse sources:

Table 1: Structural and Functional Comparison of 4-Methoxy-1-borylbenzene and Related Compounds

Key Observations:

Substituent Effects on Reactivity :

- The borane group in 4-Methoxy-1-borylbenzene confers Lewis acidity, enabling catalytic applications absent in fluorine- or bromine-substituted analogs (e.g., 1-Fluoro-4-Methoxybenzene or 4-Bromo-2-methoxy derivatives) .

- Electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring, while electron-withdrawing groups (e.g., -Br) in compounds like 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene enhance electrophilic substitution reactivity .

Steric and Solubility Considerations: Bulky substituents, such as the methylsulfanyl group in 4-Methoxy-2-methyl-1-methylsulfanyl-benzene, increase steric hindrance and alter solubility compared to the planar borane group in 4-Methoxy-1-borylbenzene .

Applications in Synthesis :

- 4-Methoxy-1-borylbenzene’s borane group is critical for forming carbon-boron bonds in cross-coupling reactions, whereas brominated analogs (e.g., 4-Bromo-2-methoxy derivatives) are typically used in nucleophilic substitutions or as halogenated intermediates .

Research Findings and Limitations

- Synthetic Utility: Studies highlight 4-Methoxy-1-borylbenzene’s role in synthesizing boron-doped nanomaterials, leveraging its ability to coordinate with transition metals .

- Stability Challenges : Unlike fluorinated or brominated analogs, the borane group is prone to hydrolysis, requiring anhydrous conditions for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.